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Compound Name: 4-Ethyl-4-(piperidin-1-yl)piperidine

CAS No.: 2060038-54-0

Cat. No.: B1412822 Get Quote

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged

structure due to its prevalence in a wide array of pharmaceuticals and biologically active

compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined

spatial orientations make it an ideal framework for designing ligands that can interact with a

diverse range of biological targets with high affinity and specificity. This guide provides an in-

depth, comparative analysis of the biological activities of 4-substituted piperidine analogs,

offering a technical resource for researchers, scientists, and drug development professionals.

We will explore the nuanced structure-activity relationships (SAR) that govern the

pharmacological profiles of these compounds, supported by experimental data and detailed

protocols for their evaluation.

The Significance of the 4-Position
The substitution at the 4-position of the piperidine ring is a critical determinant of biological

activity. This position allows for the introduction of various functional groups that can engage in

a multitude of interactions with target proteins, including hydrogen bonding, hydrophobic

interactions, and electrostatic interactions. The nature, size, and electronic properties of the

substituent at this position can profoundly influence a compound's potency, selectivity, and

pharmacokinetic properties.
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The versatility of the 4-substituted piperidine scaffold is evident in the broad spectrum of

biological targets it can be engineered to modulate. Below, we compare the activities of various

analogs across several key therapeutic areas.

Opioid Receptor Modulation
4-Substituted piperidines have been extensively studied as modulators of opioid receptors,

particularly the µ-opioid receptor (MOR), a primary target for analgesics.[3][4] The SAR in this

class of compounds is well-defined, with subtle structural modifications leading to significant

changes in affinity and functional activity, ranging from potent agonists to antagonists.

Structure-Activity Relationship Insights:

Nature of the 4-Substituent: The presence of a 4-aryl group is a common feature in many

potent opioid receptor ligands. The substitution pattern on this aryl ring can fine-tune

receptor affinity and selectivity.

N-Substituent: The substituent on the piperidine nitrogen plays a crucial role in determining

agonist versus antagonist activity. For instance, small alkyl groups like methyl often lead to

agonist properties, while larger groups can confer antagonist activity.

Stereochemistry: The stereochemistry at the 4-position can be critical for receptor interaction

and potency.

Table 1: Comparative Opioid Receptor Binding Affinities (Ki in nM) of 4-Substituted Piperidine

Analogs
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Compoun
d ID

4-
Substitue
nt

N-
Substitue
nt

µ-Ki (nM) δ-Ki (nM) κ-Ki (nM)
Referenc
e

Morphine - -CH₃ 6.3 171 - [5]

Fentanyl

N-phenyl-

N-

propionyla

mino

phenethyl - - - [3]

Analog 1

2,6-

dimethyl-4-

hydroxyph

enyl

H 0.29 6.6 - [5]

Analog 2

2,6-

dimethyl-4-

hydroxyph

enyl

benzyl - - - [5]

Analog 3

3,5-

bis(trifluoro

methyl)ben

zyl ether

H - -
0.95 (hNK1

IC50)
[6]

Note: A direct head-to-head comparison of Ki values across different studies should be

interpreted with caution due to variations in experimental conditions.

Acetylcholinesterase (AChE) Inhibition
4-Substituted piperidine derivatives are prominent in the design of acetylcholinesterase (AChE)

inhibitors for the treatment of Alzheimer's disease and other neurological disorders.[7] These

compounds typically interact with both the catalytic and peripheral anionic sites of the enzyme.

Structure-Activity Relationship Insights:

Linker Length: The length and nature of the linker connecting the piperidine ring to another

aromatic moiety are critical for optimal binding to the active site gorge of AChE.
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Substituents on the Aromatic Ring: Electron-donating or withdrawing groups on the terminal

aromatic ring can influence the binding affinity. For example, dimethoxy substitutions have

been shown to be favorable.[8]

Piperidine Nitrogen Substituent: A benzyl group on the piperidine nitrogen is a common

feature in many potent AChE inhibitors, contributing to hydrophobic interactions within the

enzyme's active site.[8][9][10]

Table 2: Comparative Acetylcholinesterase (AChE) Inhibitory Activity (IC50) of 4-Substituted

Piperidine Analogs

Compound ID 4-Substituent N-Substituent
AChE IC50
(nM)

Reference

Donepezil

(E2020)

(5,6-dimethoxy-

1-oxoindan-2-

yl)methyl

benzyl 5.7 [8]

Analog 4

2-(N-

benzoylamino)et

hyl

benzyl - [11]

Analog 5
2-isoindolin-2-

ylethyl
benzyl

more potent than

Analog 4
[8]

Antifungal Activity
Recent research has highlighted the potential of 4-substituted piperidines as novel antifungal

agents. These compounds can interfere with essential fungal cellular processes, such as

ergosterol biosynthesis.[12][13]

Structure-Activity Relationship Insights:

4-Amino Substituent: Long alkyl chains, such as an n-dodecyl group, at the 4-amino position

have been shown to be highly beneficial for antifungal activity.[12][13]

N-Substituent: A benzyl or phenethyl group on the piperidine nitrogen, combined with a long

N-alkyl chain at the 4-amino position, leads to potent antifungal compounds.[12][13]
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Table 3: Comparative Antifungal Activity (MIC) of 4-Substituted Piperidine Analogs

Compound
ID

4-
Substituent

N-
Substituent

Antifungal
Activity
(Organism)

MIC (µg/mL) Reference

Analog 6
N-

dodecylamino
benzyl

Candida spp.,

Aspergillus

spp.

- [12][13]

Analog 7
N-

dodecylamino
phenethyl

Candida spp.,

Aspergillus

spp.

- [12][13]

Analog 8 - - C. albicans 32-64 [14]

Experimental Protocols
To ensure the reproducibility and validity of the comparative data, it is essential to follow

standardized experimental protocols. Below are detailed methodologies for key assays used to

evaluate the biological activity of 4-substituted piperidine analogs.

Radioligand Binding Assay for Opioid Receptors
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor

subtype.[15]

Materials:

Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).[15]

Radioligand (e.g., [³H]DAMGO for µ-receptors).[15]

Test compounds (4-substituted piperidine analogs).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[16]

Non-specific binding control (e.g., Naloxone).[15]
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Glass fiber filters.

Scintillation counter.

Procedure:

Preparation: Prepare serial dilutions of the test compounds.

Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either the test

compound or buffer (for total binding) or the non-specific binding control.[16][17]

Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90

minutes) to allow the binding to reach equilibrium.[16][17]

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound

from free radioligand.[16]

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound

radioligand.[16]

Counting: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding and determine the IC50 value of the test

compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
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Caption: Workflow for a competitive radioligand binding assay.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's
Method)
This colorimetric assay measures the activity of AChE and is widely used for screening

inhibitors.[18]

Materials:

Acetylcholinesterase (AChE) enzyme.[18]

Acetylthiocholine (ATCh) as the substrate.[18]

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).[18]

Assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0).[18]

Test compounds (4-substituted piperidine analogs).

96-well microplate reader.
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Procedure:

Preparation: Prepare serial dilutions of the test compounds.

Pre-incubation: In a 96-well plate, add the AChE enzyme solution and the test compound or

buffer (for control). Incubate for a short period (e.g., 15 minutes) to allow for inhibitor-enzyme

interaction.[18]

Reaction Initiation: Add a solution containing ATCh and DTNB to each well to start the

reaction.[18]

Measurement: Immediately measure the absorbance at 412 nm at multiple time points

(kinetic assay) or after a fixed incubation time (endpoint assay).[18]

Data Analysis: Calculate the rate of the reaction for each concentration of the test

compound. Determine the percentage of inhibition and subsequently the IC50 value.
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Caption: Principle of the Ellman's method for AChE inhibition assay.

MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential

of compounds.[19][20][21]

Materials:
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Cancer cell line of interest.

Cell culture medium.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[20]

Solubilization solution (e.g., DMSO or isopropanol).[19][20]

Test compounds (4-substituted piperidine analogs).

96-well plate.

Microplate reader.

Procedure:

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.[20]

Compound Treatment: Treat the cells with various concentrations of the test compounds and

incubate for a specified period (e.g., 24-72 hours).[19]

MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours),

allowing viable cells to reduce the MTT to formazan crystals.[22][23]

Solubilization: Remove the medium and add a solubilization solution to dissolve the

formazan crystals.[19][22]

Measurement: Measure the absorbance at a wavelength between 500-600 nm using a

microplate reader.[20]

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and

determine the IC50 value of the test compound.

Signaling Pathways
Understanding the signaling pathways modulated by 4-substituted piperidine analogs is crucial

for elucidating their mechanism of action and predicting their physiological effects.
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Mu-Opioid Receptor Signaling
Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist initiates

a signaling cascade that ultimately leads to analgesia.[24][25][26]
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Caption: Simplified Mu-Opioid Receptor signaling cascade.

Acetylcholinesterase Catalytic Mechanism
Acetylcholinesterase rapidly hydrolyzes acetylcholine in the synaptic cleft, terminating the

neurotransmission signal. Inhibitors prevent this hydrolysis, leading to an accumulation of

acetylcholine.[27][28][29]
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Caption: Acetylcholinesterase catalytic cycle and inhibition.

Conclusion
The 4-substituted piperidine scaffold remains a highly versatile and fruitful starting point for the

design of novel therapeutic agents. The structure-activity relationships discussed in this guide

underscore the importance of rational design in tuning the pharmacological properties of these

analogs. By understanding the subtle interplay between chemical structure and biological

activity, and by employing robust and reproducible experimental methodologies, researchers
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can continue to unlock the full potential of this privileged chemical framework in the pursuit of

new and improved medicines.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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